molecular formula C16H21N3O B8678962 2-Methyl-5-(2-piperazin-1-ylethoxy)quinoline

2-Methyl-5-(2-piperazin-1-ylethoxy)quinoline

Cat. No.: B8678962
M. Wt: 271.36 g/mol
InChI Key: JVUQWQMTWLSJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(2-piperazin-1-ylethoxy)quinoline is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-methyl-5-(2-piperazin-1-ylethoxy)quinoline

InChI

InChI=1S/C16H21N3O/c1-13-5-6-14-15(18-13)3-2-4-16(14)20-12-11-19-9-7-17-8-10-19/h2-6,17H,7-12H2,1H3

InChI Key

JVUQWQMTWLSJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-[2-(2-methylquinolin-5-yloxy)ethyl]piperazine-1-carboxylate (1.04 g, 2.8 mmol) was dissolved in ethanol (60 mL) and treated with 1 M hydrochloric acid in diethyl ether (16 mL, 16 mmol) and stirred at 40° C. for 17 h. The reaction mixture was filtered and the white solid was collected and dried in vacuo. The hydrochloride salt precipitate was dissolved in water (25 mL) and potassium carbonate was added until the pH reached 10. The aqueous layer was washed with 5% methanol in dichloromethane (4×100 mL) then 10% methanol in dichloromethane (4×100 mL). The organic layers were combined, dried (Na2SO4) and concentrated in vacuo, affording the title compound as a brown oil (0.69 g, 91%).
Name
tert-Butyl 4-[2-(2-methylquinolin-5-yloxy)ethyl]piperazine-1-carboxylate
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
91%

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